4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that features a benzothiazole ring fused with a biphenyl structure
Vorbereitungsmethoden
The synthesis of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction between aniline derivatives and benzothiazole compounds under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Microwave Irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
Analyse Chemischer Reaktionen
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound is explored for its use in the development of new materials, including polymers and dyes.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is unique due to its specific structural features and biological activity. Similar compounds include:
1,3-Benzothiazole: A simpler structure with similar biological properties.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and enzyme inhibition studies.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur in the benzothiazole ring.
These compounds share some properties but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
139052-28-1 |
---|---|
Molekularformel |
C20H16N2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2S/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
InChI-Schlüssel |
DOPCLXMIZCXTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.